An In-depth Technical Guide to Trimethyl(propargyl)silane: Properties, Synthesis, and Applications
An In-depth Technical Guide to Trimethyl(propargyl)silane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Utility of a Silylated Alkyne
Trimethyl(propargyl)silane, also known as 3-(trimethylsilyl)propyne, is a versatile and valuable reagent in modern organic synthesis.[1] This compound uniquely combines the reactivity of a terminal alkyne with the stabilizing and directing effects of a trimethylsilyl group. This duality makes it a powerful building block for the construction of complex molecular architectures, finding utility in fields ranging from polymer science to medicinal chemistry.[2][3] In drug discovery, the incorporation of silicon into molecular scaffolds is an emerging strategy to modulate pharmacokinetic and pharmacodynamic properties, and trimethyl(propargyl)silane serves as a key precursor for introducing the propargyl or subsequent allenyl functionalities.[3] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and key applications, with a focus on the practical insights required by laboratory scientists.
Core Physical and Chemical Properties
Trimethyl(propargyl)silane is a clear, colorless to yellow liquid.[4] It is a highly flammable substance and should be handled with appropriate safety precautions in a well-ventilated fume hood, away from ignition sources.[4] It is typically stored at low temperatures (-20°C) to ensure its stability, often with the addition of a stabilizer like butylated hydroxytoluene (BHT) to prevent polymerization or degradation.[2]
| Property | Value | Reference(s) |
| CAS Number | 13361-64-3 | [1][2] |
| Molecular Formula | C₆H₁₂Si | [1] |
| Molecular Weight | 112.24 g/mol | [1][2] |
| Boiling Point | 91-93 °C (lit.) | [2][4] |
| Density | 0.753 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.413 (lit.) | [2] |
| Flash Point | -5 °C (23 °F) - closed cup | [2] |
| Solubility | Soluble in ether, THF, CH₂Cl₂ | [5] |
Spectroscopic Characterization
The structure of trimethyl(propargyl)silane can be readily confirmed by standard spectroscopic techniques.
| Technique | Characteristic Signals |
| ¹H NMR | The spectrum is characterized by a singlet for the nine equivalent protons of the trimethylsilyl group (Si(CH₃)₃) at approximately 0.15 ppm. A doublet for the methylene protons (-CH₂-) adjacent to the silicon atom appears around 1.6-1.8 ppm, coupled to the acetylenic proton. The terminal acetylenic proton (-C≡CH) typically appears as a triplet around 2.0-2.2 ppm. |
| ¹³C NMR | Key resonances include the trimethylsilyl carbons at approximately -2.0 ppm, the propargylic carbon (-CH₂-) around 20 ppm, and the two sp-hybridized carbons of the alkyne at approximately 82 ppm and 85 ppm. |
| FTIR | The infrared spectrum displays a sharp, characteristic absorption band for the terminal C-H stretch of the alkyne at approximately 3310 cm⁻¹. The C≡C triple bond stretch is observed as a weaker band around 2175 cm⁻¹. Strong bands corresponding to the Si-C bonds are also present, typically around 1250 cm⁻¹ and 840 cm⁻¹. |
Synthesis of Trimethyl(propargyl)silane
The most common and direct laboratory synthesis of trimethyl(propargyl)silane involves the reaction of a propargyl Grignard reagent with trimethylsilyl chloride. This method is favored for its use of readily available starting materials and generally good yields.
Experimental Protocol: Grignard Synthesis
This protocol details the formation of propargylmagnesium bromide followed by its reaction with trimethylsilyl chloride.
Materials:
-
Magnesium turnings
-
Propargyl bromide
-
Anhydrous diethyl ether or THF
-
Trimethylsilyl chloride
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Formation:
-
An oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine.
-
The flask is gently warmed under a nitrogen atmosphere to activate the magnesium.
-
A solution of propargyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with a small amount of the bromide solution, and once the exothermic reaction begins, the remaining solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution is typically dark and heterogeneous.
-
-
Silylation:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
Trimethylsilyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
-
Work-up and Purification:
-
The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under atmospheric pressure to yield pure trimethyl(propargyl)silane.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Initiation: A crystal of iodine or gentle heating is often used to initiate the Grignard reaction by etching the passivating oxide layer on the surface of the magnesium turnings.
-
Temperature Control: The initial formation of the Grignard reagent is exothermic and requires careful control to prevent side reactions. The subsequent silylation step is also performed at low temperature to control the reaction rate and minimize byproducts.
-
Ammonium Chloride Quench: A saturated solution of ammonium chloride is used for the work-up as it is a mild proton source that effectively hydrolyzes any remaining Grignard reagent and magnesium salts without being strongly acidic, which could potentially cleave the newly formed Si-C bond.
Caption: Synthesis of Trimethyl(propargyl)silane via Grignard Reaction.
Key Reactivity and Synthetic Applications
The synthetic utility of trimethyl(propargyl)silane stems from the distinct reactivity of its functional groups. The terminal alkyne can be deprotonated to form a nucleophilic acetylide, or it can participate in cycloaddition reactions. The propargylic position is activated, and the trimethylsilyl group can stabilize adjacent carbocations (the β-silicon effect) and act as a directing group or a masked proton.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Trimethyl(propargyl)silane is an excellent substrate for the copper(I)-catalyzed "click" reaction with azides to form 1,4-disubstituted 1,2,3-triazoles.[2][6] This reaction is highly efficient, regioselective, and tolerates a wide variety of functional groups, making it a cornerstone of bioconjugation and materials science.[7][8]
Materials:
-
Trimethyl(propargyl)silane
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of t-butanol and water)
Procedure:
-
To a solution of trimethyl(propargyl)silane (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).
-
Then, add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 1-24 hours), dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired triazole.
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: The active catalyst is Cu(I), which is generated in situ from the reduction of Cu(II) sulfate by sodium ascorbate.[7] The Cu(I) species coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate.
-
Sodium Ascorbate: This reducing agent is crucial for maintaining a sufficient concentration of the active Cu(I) catalyst by preventing its oxidation to the inactive Cu(II) state by dissolved oxygen.[7]
-
Solvent System: A mixture of water and an organic solvent like t-butanol is often used to dissolve both the organic substrates and the inorganic catalyst salts, creating a homogeneous reaction environment.
Caption: Simplified Mechanism of the Cu(I)-Catalyzed Click Reaction.
Lewis Acid-Mediated Reactions: Synthesis of Allenes
Trimethyl(propargyl)silane can react with electrophiles in the presence of a Lewis acid to generate allenyl derivatives.[2] This transformation is a powerful method for constructing the allene functional group, which is a valuable motif in natural products and pharmaceuticals. A key example is the synthesis of γ-allenyl-GABA (γ-aminobutyric acid) derivatives from ω-ethoxy lactams.[2]
In this type of reaction, the Lewis acid activates the electrophile (e.g., an N-acyliminium ion formed from the lactam). The alkyne of the trimethyl(propargyl)silane then acts as a nucleophile, attacking the activated electrophile. This is followed by a rearrangement and loss of the trimethylsilyl group, driven by the β-silicon effect, which stabilizes the developing positive charge at the β-position to the silicon atom.
Causality Behind Experimental Choices:
-
Lewis Acid (e.g., GaCl₃, TiCl₄): The Lewis acid is essential for activating the electrophile, making it more susceptible to nucleophilic attack by the relatively weak π-bond of the alkyne. Gallium trichloride (GaCl₃) has shown particular efficacy in activating various organic molecules.[9]
-
Trimethylsilyl Group: The silyl group plays a crucial role in the final step of the reaction. The C-Si bond is polarized and readily cleaved, and the ability of silicon to stabilize a β-carbocation facilitates the elimination step that forms the allene and drives the reaction to completion.
Caption: Mechanism of Lewis Acid-Mediated Allenyl Synthesis.
Role in Drug Discovery and Development
The propargylamine moiety is a key pharmacophore found in several bioactive molecules, including drugs for Parkinson's and Alzheimer's disease.[6] While direct incorporation of trimethyl(propargyl)silane is less common, its derivatives, propargyl and allenyl silanes, are critical intermediates in the synthesis of complex, biologically active compounds.[10]
The strategic replacement of a carbon atom with a silicon atom (a "silicon switch") is a validated strategy in medicinal chemistry to improve a drug's metabolic stability, potency, and selectivity. The C-Si bond is longer and more lipophilic than a C-C bond, which can alter the conformation and binding properties of a molecule. Furthermore, the metabolic oxidation of a C-Si bond is generally slower than that of a C-H or C-C bond, which can lead to an improved pharmacokinetic profile.
For example, the enantioselective synthesis of propargyl silanes has been used to incorporate these fragments into derivatives of bioactive molecules like fenofibric acid, demonstrating the functional group tolerance of modern synthetic methods.[10] The resulting chiral silanes are versatile intermediates that can be stereospecifically transformed into a variety of other functionalized products, allowing medicinal chemists to rapidly explore the chemical space around a lead compound.[10]
Conclusion
Trimethyl(propargyl)silane is a foundational reagent for the modern synthetic chemist. Its predictable reactivity, enabled by the interplay between the terminal alkyne and the trimethylsilyl group, allows for the controlled and efficient synthesis of valuable molecular motifs such as triazoles and allenes. The protocols and mechanistic insights provided in this guide are intended to empower researchers in both academic and industrial settings to leverage the full potential of this versatile building block in the creation of novel functional materials and therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
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- 10. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
